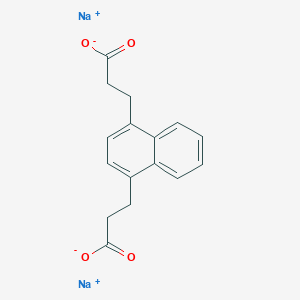

Naphthalene-1,4-dipropionic acid disodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthalene-1,4-dipropionic acid disodium salt is a water-soluble compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its ability to form endoperoxides in the presence of singlet oxygen, making it a valuable reagent in various chemical and biological applications .

準備方法

Synthetic Routes and Reaction Conditions

Naphthalene-1,4-dipropionic acid disodium salt can be synthesized through the reaction of naphthalene with propionic acid under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

化学反応の分析

Types of Reactions

Naphthalene-1,4-dipropionic acid disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form endoperoxides in the presence of singlet oxygen.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include singlet oxygen for oxidation and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include endoperoxides, which are valuable in various chemical and biological applications .

科学的研究の応用

Chemical Properties and Mechanism of Action

NDP is characterized by its ability to form endoperoxides when exposed to singlet oxygen (1O2), a reactive form of oxygen. This property makes it a valuable reagent in both chemical and biological contexts. The mechanism of action involves the following steps:

- Formation of Endoperoxides : In the presence of singlet oxygen, NDP readily transforms into an endoperoxide (NDPO₂), which can influence cellular processes such as signaling and apoptosis.

- Biochemical Interactions : The compound's interactions with singlet oxygen can lead to various biochemical effects, although detailed cellular studies are still limited .

Scientific Research Applications

NDP has a wide range of applications across different fields:

Organic Synthesis

- Reagent in Chemical Reactions : NDP is utilized as a reagent in organic synthesis, particularly in reactions requiring singlet oxygen for oxidation processes.

- Coordination Networks : It plays a role in forming coordination networks due to its ability to engage in substitution reactions.

Biological Applications

- Cellular Studies : The compound is being explored for its potential to act as a source of singlet oxygen, which may have implications in cancer research and therapeutic applications .

- Fluorescent Probes : NDP has been used in studies involving fluorescent probes for in vitro and in vivo quantification of reactive species like singlet oxygen and nitric oxide .

Environmental Chemistry

- Pollution Studies : NDP can be employed in studying the effects of pollutants that generate reactive oxygen species, aiding in environmental monitoring and assessment .

Case Study 1: Fluorescent Probes for Reactive Oxygen Species

A study demonstrated the use of NDP as a precursor for generating singlet oxygen in biological systems. This application was crucial for quantifying reactive species in both laboratory settings and living organisms, highlighting the compound's utility in biochemistry and pharmacology .

Case Study 2: Synthesis and Characterization

Research has focused on optimizing synthetic routes for producing NDP with high purity and yield. These studies emphasize the importance of reaction conditions—such as temperature and catalyst selection—in achieving desired outcomes .

作用機序

The mechanism of action of naphthalene-1,4-dipropionic acid disodium salt involves its ability to form endoperoxides in the presence of singlet oxygen. These endoperoxides can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific application and conditions used .

類似化合物との比較

Similar Compounds

- Anthracene-9,10-dipropionic acid disodium salt

- 3-(1-Naphthyl)-propionic acid

- P-Phenylenedipropionic acid

Uniqueness

Naphthalene-1,4-dipropionic acid disodium salt is unique due to its ability to readily form endoperoxides in the presence of singlet oxygen, making it a valuable reagent in various scientific research applications. Its water solubility and specific chemical properties distinguish it from other similar compounds .

生物活性

Naphthalene-1,4-dipropionic acid disodium salt (NDP) is a water-soluble compound with significant potential in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

NDP is derived from naphthalene and is characterized by its ability to generate singlet oxygen (1O2), a reactive species that plays a crucial role in oxidative stress and related biological processes. Its structure allows it to form endoperoxides upon interaction with singlet oxygen, making it a valuable reagent in scientific research .

Formation of Endoperoxides

The primary mechanism of action for NDP involves its reaction with singlet oxygen to form endoperoxides. This process can influence various cellular functions, including:

- Cell Signaling : The generation of reactive oxygen species (ROS) can modulate signaling pathways.

- Apoptosis : NDP may induce programmed cell death through oxidative stress mechanisms.

Pharmacokinetics

NDP's water solubility suggests favorable bioavailability, allowing for effective cellular uptake. The compound's stability and efficacy can be influenced by environmental factors such as temperature and the presence of other reactive species.

Antitumor Activity

Research into related naphthalene compounds indicates potential antitumor properties. For instance, 1,4-naphthoquinones have been shown to exhibit cytotoxicity against various cancer cell lines through mechanisms involving ROS generation and DNA intercalation . The implications for NDP could be significant, warranting further investigation into its potential as an anticancer agent.

Study on Singlet Oxygen Generation

A study focused on the role of NDP as a source of singlet oxygen demonstrated its effectiveness in generating ROS under controlled conditions. The findings highlighted its utility in studying oxidative stress-related pathways in cellular models .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Potential ROS generator | Forms endoperoxides; influences cell signaling |

| Anthracene-9,10-dipropionic acid disodium salt | Antimicrobial properties | Effective against various bacterial strains |

| 1,4-Naphthoquinone derivatives | Antitumor and antibacterial activities | Significant cytotoxic effects on cancer cell lines |

特性

IUPAC Name |

disodium;3-[4-(2-carboxylatoethyl)naphthalen-1-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4.2Na/c17-15(18)9-7-11-5-6-12(8-10-16(19)20)14-4-2-1-3-13(11)14;;/h1-6H,7-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVBOOMZOVISKO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Na2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376357 |

Source

|

| Record name | IN1215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97860-58-7 |

Source

|

| Record name | IN1215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。